![molecular formula C14H15N3O B2949826 N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305475-17-4](/img/structure/B2949826.png)
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide, also known as PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PEPA is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. In
Applications De Recherche Scientifique
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide has been studied extensively for its potential applications in neuroscience research. As a selective AMPA receptor agonist, this compound can be used to modulate synaptic plasticity and enhance learning and memory in animal models. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron and subsequent depolarization. This process enhances synaptic transmission and can lead to long-term potentiation, a phenomenon that is associated with learning and memory formation.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, this compound can also have excitotoxic effects at high concentrations, leading to neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide is a useful tool for studying the role of AMPA receptors in synaptic plasticity and memory formation. Its selectivity for AMPA receptors allows for more precise modulation of synaptic transmission compared to non-selective glutamate receptor agonists. However, this compound's excitotoxic effects at high concentrations can limit its use in certain experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide. One area of interest is the development of more selective AMPA receptor agonists that can modulate synaptic plasticity without causing excitotoxicity. Additionally, researchers may explore the use of this compound and other AMPA receptor agonists in the treatment of neurodegenerative diseases. Finally, further investigation into the molecular mechanisms underlying this compound's effects on synaptic plasticity and memory formation may reveal new targets for drug development.
Méthodes De Synthèse
N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis, the Suzuki coupling reaction, and the Heck reaction. One commonly used method involves the reaction of 3-bromo-1-phenylethylamine with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then treated with hydrazine to yield this compound.
Propriétés
IUPAC Name |
N-[1-(1-phenylethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)15-13-9-10-17(16-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRSEWTWURTSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2949743.png)
![3-(3-ethoxypropyl)-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2949744.png)
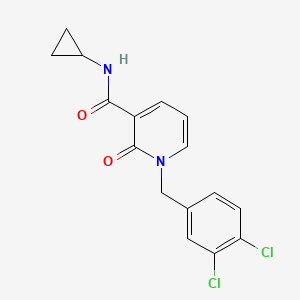
![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949746.png)
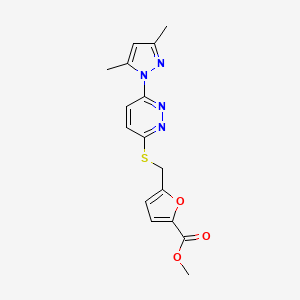
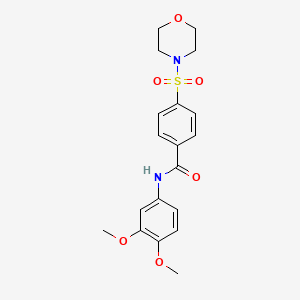
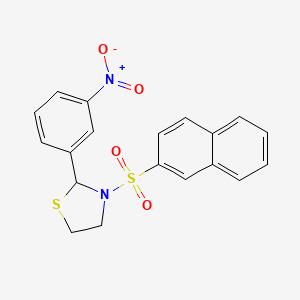
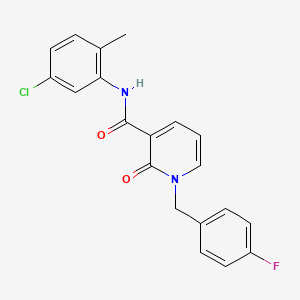
![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)